molecular formula C6H10N6O2+2 B1435786 [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium CAS No. 76753-09-8

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Cat. No.: B1435786
CAS No.: 76753-09-8
M. Wt: 198.18 g/mol
InChI Key: SIASYOWJUOMHSD-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium is a useful research compound. Its molecular formula is C6H10N6O2+2 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Furo[2,3-d]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Research by Shaker (2006) involved the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, employing a chemical structure related to the compound . These compounds were synthesized through a series of chemical reactions, highlighting the versatility and reactivity of furan derivatives in complex organic syntheses (Shaker, 2006).

Asymmetric Synthesis in HIV Protease Inhibitors

A study by Sevenich et al. (2017) demonstrated the asymmetric one-pot synthesis of a key component, closely related to the queried compound, used in several HIV protease inhibitors. This work is significant as it illustrates the application of such compounds in the development of important pharmaceuticals (Sevenich et al., 2017).

Iminofurans in Organic Chemistry

Shipilovskikh and Rubtsov (2014) explored the chemistry of iminofurans, a group to which the queried compound belongs. They developed novel synthetic methods and investigated the reactivity of these compounds, showcasing their potential in organic synthesis and possibly in pharmaceutical applications (Shipilovskikh & Rubtsov, 2014).

Synthesis of β-Hydroxyphenylalanines

In the field of amino acid synthesis, Miyata et al. (2005) conducted research on the synthesis of β-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates, which is relevant to the structural class of the queried compound. This research contributes to the synthesis of complex natural products and pharmaceuticals (Miyata et al., 2005).

Enaminone and Azines Synthesis

Sanad and Mekky (2018) focused on the synthesis of novel compounds incorporating elements similar to the queried compound. Their work shows the broader utility of such compounds in creating new chemical entities with potential biological activities (Sanad & Mekky, 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two starting materials, a furofuran and an iminoazanium salt, to form the desired product through a series of steps.", "Starting Materials": [ "3-hydroxy-2-methylfuran", "N,N-dimethylhydrazinecarboximidamide hydrochloride" ], "Reaction": [ "The first step involves the protection of the hydroxyl group on the furofuran using a suitable protecting group such as TBDMS or TMS.", "The protected furofuran is then reacted with the iminoazanium salt in the presence of a suitable base such as NaH or K2CO3 to form the desired product.", "The resulting product is then deprotected to remove the protecting group and obtain the final compound." ] }

CAS No.

76753-09-8

Molecular Formula

C6H10N6O2+2

Molecular Weight

198.18 g/mol

IUPAC Name

[(3S,3aR,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

InChI

InChI=1S/C6H10N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-8H,1-2H2/q+2/t3-,4-,5+,6+/m0/s1

InChI Key

SIASYOWJUOMHSD-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=N)N=[N+]=N

SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Canonical SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.